molecular formula C9H8N2O2S B1621513 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone CAS No. 263897-90-1

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone

Cat. No.: B1621513
CAS No.: 263897-90-1
M. Wt: 208.24 g/mol
InChI Key: VBJKUYDRCXPWKB-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone is a heterocyclic compound that features both isoxazole and thiazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone typically involves the formation of the isoxazole and thiazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkenes . The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone exerts its effects involves interactions with specific molecular targets. The isoxazole and thiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-propanone
  • 1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-butanone

Comparison: Compared to similar compounds, 1-[2-(5-Methyl-3-isoxazolyl)-1-ethanone] is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethanone group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

1-[2-(5-methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-7(11-13-5)9-10-8(4-14-9)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJKUYDRCXPWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NC(=CS2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372564
Record name 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263897-90-1
Record name 1-[2-(5-Methyl-1,2-oxazol-3-yl)-1,3-thiazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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1-[2-(5-Methyl-3-isoxazolyl)-1,3-thiazol-4-yl]-1-ethanone
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